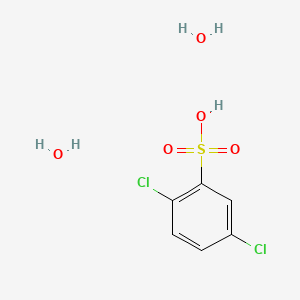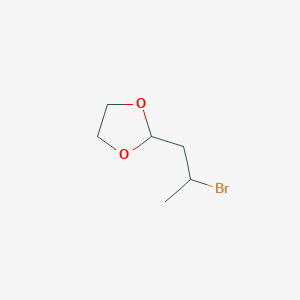
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 240122-25-2 . It has a molecular weight of 260.99 . The IUPAC name for this compound is 5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is 1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H . The InChI key is YPARTGIVEPLLGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Direct Arylation
A study by Liang et al. (2014) demonstrates the utility of halouracils, related in structure to 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, in the palladium-catalyzed direct arylation with arenes and heteroarenes. This method facilitates the synthesis of 5-arylated uracil analogs, crucial for creating RNA and DNA fluorescent probes, without needing arylboronic acid or stannane precursors (Liang, Gloudeman, & Wnuk, 2014).
Solvent-Dependent Zinc(II) Coordination Polymers
Research by Hua et al. (2015) explores the synthesis of zinc(II) coordination polymers using a mix of organic ligands and metal salts, showcasing selective sorption and fluorescence sensing capabilities. Such polymers have potential applications in gas storage, separation technologies, and chemical sensing (Hua, Zhao, Kang, Lu, & Sun, 2015).
Synthesis of Functionalized Benzenes
A method developed by Reus et al. (2012) for synthesizing bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions highlights the versatility of bromo-substituted compounds in organic synthesis. These compounds serve as precursors for benzyne generation, Lewis acid catalysts, and luminescent materials (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Polymerization on Supported Boron Nitride and Graphene
Morchutt et al. (2015) investigated the polymerization of 1,3,5-tris(4-bromophenyl)benzene on graphene and hexagonal boron nitride supported on Ni(111), leading to the surface-confined synthesis of polymers through C-C coupling. This research opens new avenues for the development of advanced materials with potential applications in electronics and nanotechnology (Morchutt, Björk, Krotzky, Gutzler, & Kern, 2015).
Crosslinked Polybenzimidazole Membranes
Yang et al. (2018) utilized trifunctional bromomethyls containing crosslinkers to enhance polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This approach significantly improves the membranes' chemical stability, mechanical strength, and thermal durability, showcasing the importance of bromo-substituted compounds in high-performance materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARTGIVEPLLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628959 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
CAS RN |
240122-25-2 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)

![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)








